molecular formula C21H25N7O2 B2673062 Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946297-60-5

Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No. B2673062
CAS RN: 946297-60-5
M. Wt: 407.478
InChI Key: XQHLVXLAQGFUPS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, also known as EDP-106, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Ethyl pteridine-4-carboxylate and its derivatives are foundational compounds in heterocyclic studies, demonstrating unique reactions with water and ethanol to yield stable isolable dihydrates or diethanolate, which highlights the compound's utility in synthesizing novel heterocyclic compounds (Clark, 1967).

Biological Activities

The compound has been explored for its antimicrobial, antilipase, and antiurease activities, showcasing moderate to good efficacy against various microorganisms, which points to its potential as a lead compound for developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, the synthesis of novel derivatives has been linked to potential antiproliferative activities against human cancer cell lines, suggesting its application in cancer research and therapy development (Mallesha et al., 2012).

Neuroprotective Applications

A novel derivative, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, has been identified as a potential neuroprotective agent for Alzheimer's disease. This derivative exhibits multiple-target therapeutic actions, including acetylcholinesterase inhibition and neuroprotection against toxicities, supporting its exploration as a novel therapeutic strategy for neurodegenerative diseases (Lecanu et al., 2010).

Anticancer and Antimicrobial Applications

Compounds derived from ethyl piperazine-1-carboxylate have shown significant in vitro antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the importance of this compound in the development of new therapeutic agents for cancer treatment (Hafez et al., 2016).

properties

IUPAC Name

ethyl 4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHLVXLAQGFUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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